molecular formula C15H9Cl3N2O2 B2404627 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime CAS No. 303740-88-7

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime

Cat. No. B2404627
M. Wt: 355.6
InChI Key: YXUGDGFGZIMQTJ-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis analysis of this compound is not available in the search results1.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results1.



Chemical Reactions Analysis

The chemical reactions analysis of this compound is not available.



Physical And Chemical Properties Analysis

The physical and chemical properties analysis of this compound is not available.


Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

The compound has been utilized in the synthesis of various derivatives, especially in the field of heterocyclic chemistry. For instance, the synthesis of different heterocyclic systems derived from 5-Chloroisatin, a closely related compound, has been reported. These derivatives are often used as starting materials for further chemical reactions and drug synthesis (Tribak et al., 2017).

Antioxidant and Anticancer Properties

Studies have shown that derivatives of 5-Chloro-1H-indole-2,3-dione demonstrate significant antioxidant activities. Some derivatives, such as 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one, exhibited potent scavenging activities against radicals and strong inhibitory capacity on lipid peroxidation. Certain derivatives also showed promising results in anticancer assays, particularly against lung and renal cancer cell lines (Ermut et al., 2014).

Antituberculosis Activity

1H-indole-2,3-dione derivatives, including those related to 5-Chloro-1H-indole-2,3-dione, have been synthesized and evaluated for their antituberculosis activity. These compounds showed significant inhibitory activity against Mycobacterium tuberculosis, demonstrating their potential in antituberculosis drug development (Karalı et al., 2007).

Activation of Human IK and SK Ca2+ Activated K+ Channels

Related compounds, such as 6,7-dichloro-1H-indole-2,3-dione 3-oxime, have been identified as potent activators of human Ca2+ activated K+ channels of SK and IK types. These findings are significant in understanding the modulation of these channels, which could have implications in various physiological processes and potential therapeutic applications (Strøbaek et al., 2004).

Antibacterial and Antifungal Properties

Several studies have explored the antibacterial and antifungal properties of isatin derivatives, including 5-chloroindoline-2,3-dione derivatives. These compounds have shown promising results against a range of pathogenic bacteria and fungi, indicating their potential in developing new antimicrobial agents (Khalid et al., 2020).

Safety And Hazards

The safety and hazards information for a similar compound, 5-Chloro-7-methylindoline-2,3-dione, indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)1.


Future Directions

The future directions for this compound are not available.


properties

IUPAC Name

5-chloro-1-[(3,4-dichlorophenyl)methyl]-3-nitrosoindol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O2/c16-9-2-4-13-10(6-9)14(19-22)15(21)20(13)7-8-1-3-11(17)12(18)5-8/h1-6,21H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAZCZROJXEAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201161213
Record name 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime

CAS RN

303740-88-7
Record name 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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